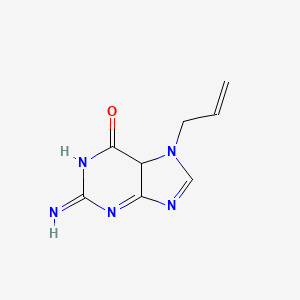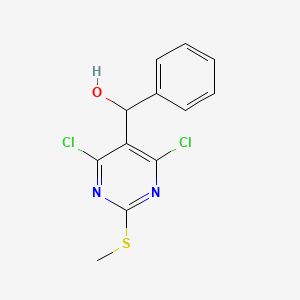![molecular formula C11H10Br2O2 B12343359 (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)
(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,10R)-4,10-dibromotetracyclo[63002,605,9]undecane-3,11-dione is a complex organic compound characterized by its tetracyclic structure and the presence of two bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions.
Introduction of bromine atoms: Bromination reactions are carried out under controlled conditions to ensure selective addition of bromine atoms at the desired positions.
Oxidation and reduction steps: These steps are necessary to achieve the correct oxidation state of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione involves its interaction with specific molecular targets. The bromine atoms and the tetracyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,10R)-4,10-dichlorotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione: Similar structure but with chlorine atoms instead of bromine.
(4S,10R)-4,10-difluorotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione imparts unique chemical properties, such as higher reactivity and different electronic effects compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H10Br2O2 |
|---|---|
Molekulargewicht |
334.00 g/mol |
IUPAC-Name |
(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione |
InChI |
InChI=1S/C11H10Br2O2/c12-8-4-2-1-3-5(4)9(13)11(15)7(3)6(2)10(8)14/h2-9H,1H2/t2?,3?,4?,5?,6?,7?,8-,9+ |
InChI-Schlüssel |
ASRUXQHQIUKJHH-JWHJESJHSA-N |
Isomerische SMILES |
C1C2C3[C@H](C(=O)C2C4C1C3[C@@H](C4=O)Br)Br |
Kanonische SMILES |
C1C2C3C4C1C(C2C(=O)C3Br)C(=O)C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)

![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)





